Hydrocinnamamide, N-benzyl-2-methoxy-

Description

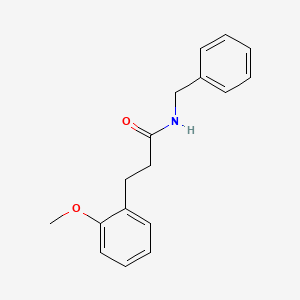

Hydrocinnamamide, N-benzyl-2-methoxy- is a substituted benzamide derivative characterized by a hydrocinnamoyl backbone (3-phenylpropanamide) with an N-benzyl group and a methoxy (-OCH₃) substituent at the 2-position of the aromatic ring. Key features include:

- Molecular formula: Estimated as C₁₇H₁₉NO₂ (based on hydrocinnamamide core + benzyl and methoxy groups).

- Molecular weight: ~269.34 g/mol.

- Functional groups: Amide, benzyl, and methoxy moieties.

Properties

IUPAC Name |

N-benzyl-3-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-20-16-10-6-5-9-15(16)11-12-17(19)18-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUDGTDGLAJNST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193489 | |

| Record name | Hydrocinnamamide, N-benzyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40478-32-8 | |

| Record name | Hydrocinnamamide, N-benzyl-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040478328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocinnamamide, N-benzyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrocinnamamide, N-benzyl-2-methoxy- typically involves a multi-step process. One common method includes the following steps:

Acetylation: Protecting the phenolic groups of hydroxycinnamic acids to form acetic acetoxycinnamic anhydrides.

Chlorination: Activating the carboxyl group of the acetylation products to form acetoxycinnamoyl chlorides.

Amidation: Reacting the chlorination products with benzylamine to obtain N-benzylacetoxycinnamamides.

Deacetylation: Using pyrrolidine to deprotect the hydroxyl group of the amidation products, resulting in N-benzylhydroxycinnamamides.

Industrial Production Methods

Industrial production methods for Hydrocinnamamide, N-benzyl-2-methoxy- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Hydrocinnamamide, N-benzyl-2-methoxy- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Hydrocinnamamide, N-benzyl-2-methoxy- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of Hydrocinnamamide, N-benzyl-2-methoxy- involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Hydrocinnamamide, N-benzyl-2-methoxy- with structurally related benzamide derivatives:

Key Observations:

- Substituent Diversity : The N-benzyl and methoxy groups in Hydrocinnamamide, N-benzyl-2-methoxy- distinguish it from simpler benzamides like N-hydroxy-2-methoxybenzamide, which lacks the hydrocinnamoyl backbone .

- Functional Group Impact : Hydroxamic acid derivatives (e.g., N-hydroxy-2-methoxybenzamide) exhibit antioxidant properties, whereas N-benzyl groups may enhance lipophilicity and binding affinity in medicinal applications .

Biological Activity

Hydrocinnamamide, N-benzyl-2-methoxy- (C17H19NO2) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antiproliferative, antibacterial, and antioxidative activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

Hydrocinnamamide, N-benzyl-2-methoxy- is characterized by the following structural formula:

- Molecular Formula: C17H19NO2

- SMILES: COC1=CC=CC=C1CCC(=O)NCC2=CC=CC=C2

- InChIKey: BBUDGTDGLAJNST-UHFFFAOYSA-N

Antiproliferative Activity

The antiproliferative effects of hydrocinnamamide derivatives have been extensively studied. Research indicates that compounds with specific substitutions on the benzyl and methoxy groups exhibit significant activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study assessed the antiproliferative activity of several derivatives, including N-benzyl-2-methoxy-. The results are summarized in Table 1:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-benzyl-2-methoxy- | MCF-7 | 3.1 |

| N-benzyl-3-methoxy- | HCT 116 | 3.7 |

| N-benzyl-4-methoxy- | HEK 293 | 5.3 |

These findings suggest that the presence of methoxy groups enhances the compound's ability to inhibit cell proliferation selectively.

Antibacterial Activity

Hydrocinnamamide derivatives have also shown promising antibacterial properties. In a comparative study, several derivatives were tested against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Effects

The antibacterial activity was evaluated using Minimum Inhibitory Concentration (MIC) assays. The results are presented in Table 2:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| N-benzyl-2-methoxy- | E. faecalis | 8 |

| N-benzyl-3-methoxy- | S. aureus | 12 |

| N-benzyl-4-methoxy- | E. coli | 15 |

These results indicate that hydrocinnamamide derivatives possess significant antibacterial activity, particularly against E. faecalis.

Antioxidative Activity

The antioxidative properties of hydrocinnamamide have been explored in various studies, highlighting its potential to scavenge free radicals and mitigate oxidative stress.

Case Study: Antioxidative Effects

A recent investigation measured the antioxidative capacity of hydrocinnamamide derivatives using DPPH and ABTS assays. The findings are summarized in Table 3:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| N-benzyl-2-methoxy- | 25 | 30 |

| N-benzyl-3-methoxy- | 20 | 28 |

| N-benzyl-4-methoxy- | 22 | 32 |

The results demonstrate that these compounds can effectively reduce oxidative stress markers, suggesting their potential use as antioxidants in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.